

An In-depth Technical Guide to the Chemical Structure of 2-Furoyltrifluoroacetone

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Compound of Interest

Compound Name: **2-Furoyltrifluoroacetone**

Cat. No.: **B1205112**

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Introduction

2-Furoyltrifluoroacetone (FTFA), systematically known as 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione, is a fluorinated β -diketone that serves as a crucial building block in various scientific domains.^[1] Its unique structure, featuring a furan ring, a flexible diketone linker, and an electron-withdrawing trifluoromethyl group, imparts a range of valuable chemical properties. This guide provides a comprehensive technical overview of the chemical structure of FTFA, its physicochemical properties, key structural dynamics, and its applications, particularly for professionals in research, materials science, and drug development. FTFA is utilized as a ligand in the synthesis of luminescent lanthanide complexes for OLEDs and as a precursor for heterocyclic compounds with potential as active pharmaceutical ingredients (APIs).^[1]

Chemical Structure and Identification

The molecular framework of **2-Furoyltrifluoroacetone** is characterized by a butane-1,3-dione backbone. One terminus is substituted with a furan-2-yl group, while the other is capped by a trifluoromethyl group. This asymmetric substitution is fundamental to its reactivity and chelating properties.

Identifier	Value
IUPAC Name	4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione[2] [3]
Common Synonyms	2-Furoyltrifluoroacetone (FTFA), 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione[1][2]
CAS Number	326-90-9[1][2]
Molecular Formula	C ₈ H ₅ F ₃ O ₃ [1][2]
SMILES String	C1=COc(=C1)C(=O)CC(=O)C(F)(F)F[3]
InChI Key	OWLPCALGCHDBCN-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of FTFA are well-documented, reflecting its fluorinated nature and potential for intermolecular interactions. The compound typically appears as a clear yellow liquid or a low-melting solid, contingent on purity and ambient temperature.[2]

Property	Value
Molecular Weight	206.12 g/mol [1][2][3]
Appearance	Clear yellow liquid or White/Yellow to Orange powder/lump[2]
Melting Point	19-22 °C[1]
Boiling Point	203 °C (at 760 mmHg); 84 °C (at 10 mmHg)[1]
Density	1.391 g/mL (at 25 °C)[1]
Refractive Index	n _{20/D} 1.528

Key Structural Feature: Keto-Enol Tautomerism

A defining characteristic of β -diketones, including FTFA, is their existence as an equilibrium mixture of keto and enol tautomers.[4][5] The enol form is stabilized through the formation of a

conjugated system and a six-membered quasi-aromatic ring via intramolecular hydrogen bonding. The potent electron-withdrawing effect of the trifluoromethyl group increases the acidity of the adjacent methylene protons, generally favoring the enol form. This equilibrium is dynamic and can be catalyzed by both acids and bases.[5][6]

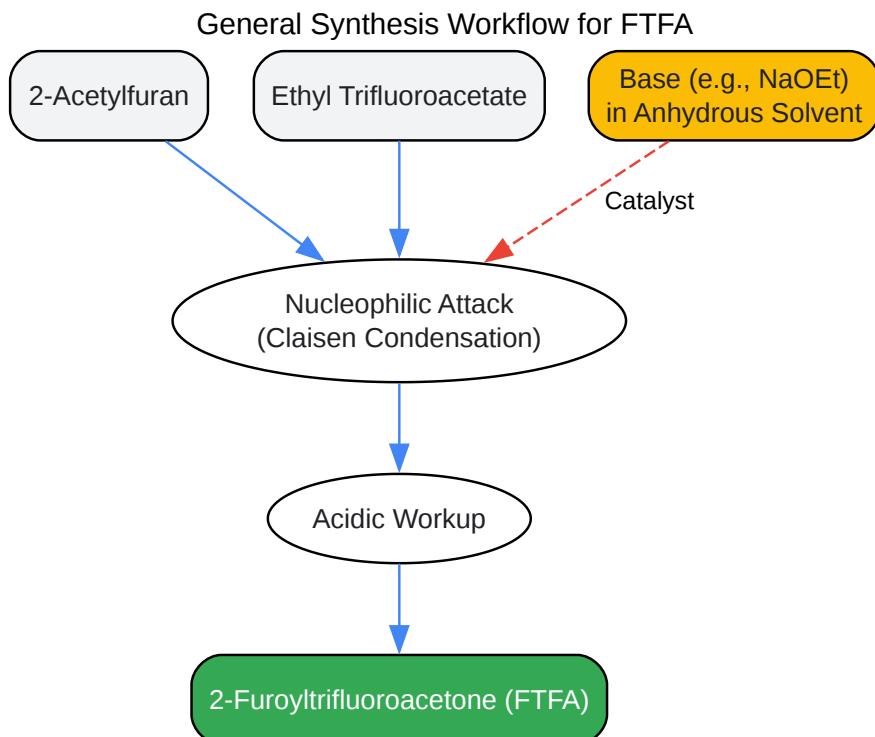


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Diagram of the keto-enol tautomeric equilibrium in **2-Furoyltrifluoroacetone**.

Experimental Protocols: Synthesis and Characterization

FTFA is commonly synthesized via a Claisen condensation reaction. This involves the base-catalyzed reaction between an ester (ethyl trifluoroacetate) and a ketone (2-acetylfuran). The base, typically a strong alkoxide like sodium ethoxide, deprotonates the α -carbon of the ketone, which then acts as a nucleophile.



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Claisen condensation workflow for the synthesis of FTFA.

Protocol:

- Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon).
- Reaction Initiation: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask, followed by a strong base such as sodium ethoxide.
- Addition of Reagents: A solution of 2-acetyl furan (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in the anhydrous solvent is added dropwise to the stirred base suspension at 0 °C.
- Reaction: The mixture is allowed to warm to room temperature and then refluxed for several hours until TLC analysis indicates the consumption of the starting materials.
- Workup: The reaction is cooled in an ice bath and quenched by the slow addition of dilute acid (e.g., 1M HCl) to neutralize the mixture.

- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure **2-Furoyltrifluoroacetone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure and assess the keto-enol tautomer ratio.
- Protocol: A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Expected ^1H NMR Signals:
 - Keto form: A singlet around 4.0 ppm for the $-\text{CH}_2-$ protons.
 - Enol form: A singlet around 6.0-6.5 ppm for the vinyl proton ($-\text{CH}=$) and a broad singlet at >10 ppm for the enolic hydroxyl proton ($-\text{OH}$).^[7]
 - Furan ring: Multiplets in the aromatic region (6.5-8.0 ppm).
- Expected ^{19}F NMR Signals: A singlet around -77 to -79 ppm (relative to CFCl_3) for the $-\text{CF}_3$ group.^{[8][9]}

Infrared (IR) Spectroscopy

- Objective: To identify key functional groups.
- Protocol: A thin film of the liquid sample is placed between two NaCl or KBr plates, or analyzed using an ATR-FTIR spectrometer.
- Expected Absorption Bands:
 - $\sim 3100 \text{ cm}^{-1}$ (broad): O-H stretch of the enol form.
 - $\sim 1700 \text{ cm}^{-1}$: C=O stretch of the keto form.

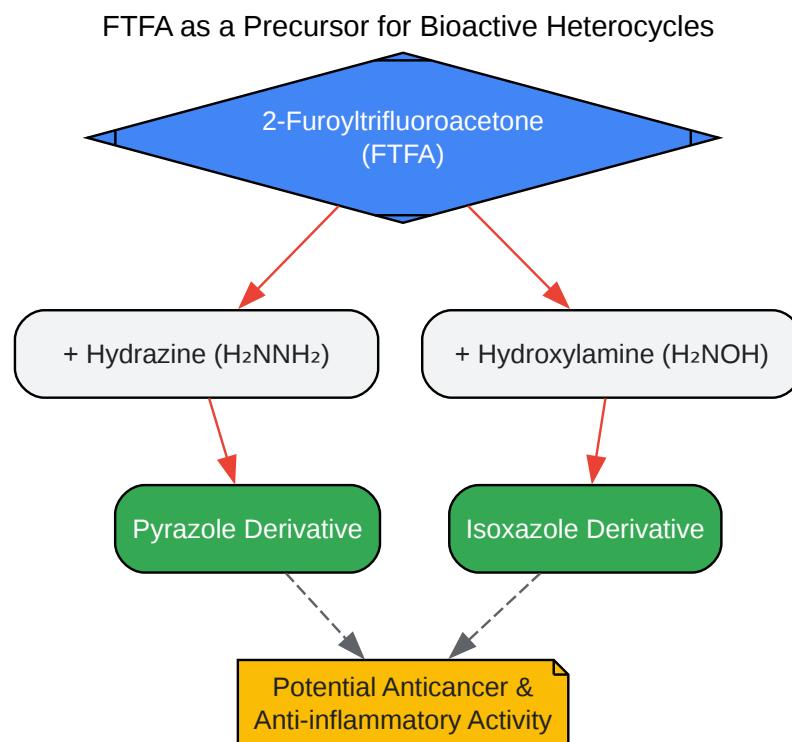
- ~1600-1640 cm^{-1} : C=O and C=C stretching vibrations of the conjugated enol form and furan ring.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol: The sample is introduced into a mass spectrometer, often via a Gas Chromatography (GC) inlet with an Electron Ionization (EI) source.
- Expected Results:
 - Molecular Ion: A peak at $m/z = 206$, corresponding to the molecular weight of FTFA.
 - Key Fragments: Characteristic fragments corresponding to the loss of $\bullet\text{CF}_3$ (m/z 137), the furanoyl group (m/z 111), or other stable ions resulting from the cleavage of the dicarbonyl unit.[\[10\]](#)[\[11\]](#)

Applications in Drug Development and Materials Science

The bifunctional nature of FTFA makes it a valuable precursor in synthetic chemistry. The 1,3-diketone moiety readily reacts with binucleophilic reagents to form various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[\[1\]](#) For instance, reaction with hydrazine yields pyrazoles, while reaction with hydroxylamine produces isoxazoles, both of which are investigated for anti-inflammatory and anticancer properties.[\[1\]](#)



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